XP55 protein, Streptomyces lividans
Description
The XP55 protein is a component of the cellular machinery in Streptomyces lividans, a bacterium celebrated for its production of secondary metabolites, many with antibiotic properties. ontosight.ai Initially identified as a major secreted protein, subsequent research has clarified its role as a crucial part of a transport system embedded in the bacterial cell envelope. Investigations have revealed that XP55 is involved in the regulation of key physiological processes, including morphological differentiation and the synthesis of antibiotics. ontosight.ai This dual role in both transport and regulation underscores its importance in the broader context of Streptomyces biology and its potential applications in biotechnology. ontosight.ai
Streptomyces species have a saprophytic lifestyle, meaning they obtain nutrients by breaking down complex organic matter in their environment. This requires the secretion of a large number of hydrolytic enzymes. Streptomyces lividans accomplishes this primarily through two major pathways for protein export across the cell membrane: the general secretion (Sec) pathway and the twin-arginine translocation (Tat) pathway. uniprot.orgnih.govnih.gov The Sec system, which transports unfolded proteins, is the main route, responsible for exporting over 78% of the secretome in S. lividans. nih.gov The Tat pathway, a secondary system, is notable for its ability to transport fully folded proteins. uniprot.org
The XP55 protein functions as a key component of a different type of transport system known as an ATP-binding cassette (ABC) transporter. uniprot.org ABC transporters represent one of the largest families of proteins found across all kingdoms of life and are fundamental for moving a wide variety of substrates across cellular membranes, a process powered by ATP hydrolysis. mpg.dewalshmedicalmedia.com In Streptomyces, these transporters are vital for numerous functions, including nutrient uptake and, in some cases, conferring multidrug resistance. nih.gov
Table 1: Properties of the XP55 Protein
| Feature | Description | Source |
| UniProt ID | P06109 | uniprot.org |
| Organism | Streptomyces lividans | uniprot.org |
| Protein Length | 542 amino acids | uniprot.org |
| Molecular Function | Periplasmic substrate-binding protein of an ABC transporter complex; required for transport of an unidentified substrate. | uniprot.org |
| Cellular Location | Periplasmic space, anchored to the cell membrane. | uniprot.org |
The study of the XP55 protein began with its identification as one of the most abundant proteins secreted by Streptomyces lividans. This observation was significant because S. lividans was already being explored as a host for the high-yield production of commercially important enzymes and proteins. caister.com The gene encoding the XP55 protein was first cloned and its nucleotide sequence published in 1987 by W. V. Burnett, J. Henner, and T. Eckhardt in the journal Nucleic Acids Research. nih.govnih.gov This early work was pivotal, providing the primary structure of the protein and the genetic blueprint for its expression. nih.govnih.gov
Table 2: Foundational Publication on XP55
| Attribute | Detail |
| Title | The nucleotide sequence of the gene coding for XP55, a major secreted protein from Streptomyces lividans. |
| Authors | W. V. Burnett, J. Henner, T. Eckhardt |
| Journal | Nucleic Acids Research |
| Year | 1987 |
| PMID | 3453116 |
Over time, with the advent of more sophisticated bioinformatic tools and further experimental data, the understanding of XP55's function evolved. While initially characterized as a "secreted" protein because it was found extracellularly, it was later reclassified. nih.gov Current annotations in comprehensive databases like UniProt clarify that it is a lipoprotein anchored to the cell membrane, with its main body residing in the periplasmic space to perform its substrate-binding role. uniprot.org This reclassification from a freely secreted protein to a tethered component of a membrane transporter reflects the significant advancements in the field of molecular microbiology.
The XP55 protein and its corresponding gene have served as a valuable model system for several areas of Streptomyces research. S. lividans is a preferred model organism for the study of Streptomyces genetics and physiology, partly due to its relaxed restriction-modification system, which makes it easier to manipulate genetically compared to other species. uniprot.org
The study of XP55 has been significant in several respects:
Gene Expression and Secretion: As one of the first genes for a major extracellular protein to be sequenced from S. lividans, the xp55 gene provided an early model for understanding promoter structure and the signals required for a protein to be directed through the secretion pathway in this genus. nih.gov
ABC Transporter Function: XP55 serves as an accessible example for studying the function and importance of substrate-binding proteins within ABC transporter systems in Streptomyces. Understanding how XP55 binds its substrate and interacts with its partner proteins in the membrane can provide a blueprint for the function of other, less-studied ABC transporters. nih.gov
Regulatory Networks: The most compelling aspect of XP55's significance lies in its connection to the regulation of antibiotic synthesis and morphological development. ontosight.ai Studies have shown that mutations affecting the XP55 protein can alter the production of secondary metabolites. ontosight.ai This makes the XP55 system a critical tool for dissecting the complex signaling networks that link primary metabolism (nutrient uptake) with the energetically costly processes of producing antibiotics and forming spores. By understanding how the transport of a single, specific molecule via the XP55 system can trigger these major physiological shifts, researchers can potentially devise strategies to manipulate these pathways to enhance the production of valuable compounds in industrial fermentation processes. ontosight.ai
Properties
CAS No. |
110279-22-6 |
|---|---|
Molecular Formula |
C19H20ClN3O |
Synonyms |
XP55 protein, Streptomyces lividans |
Origin of Product |
United States |
Molecular Genetics and Gene Expression of Xp55 Gene in Streptomyces Lividans
Gene Cloning and Nucleotide Sequence Analysis of xp55
The initial characterization of the xp55 gene involved its cloning and subsequent nucleotide sequence analysis, which laid the foundation for understanding its structure and function.
Identification and Characteristics of the xp55 Open Reading Frame
The gene encoding the XP55 protein was identified and its nucleotide sequence determined. researchgate.netnih.govnih.gov An open reading frame (ORF) is a continuous stretch of codons that begins with a start codon and ends at a stop codon; the ORF of the xp55 gene delineates the sequence that is translated into the XP55 protein. rsc.orgfrontiersin.orgnih.gov The sequence analysis revealed the precise start and end points of this ORF, allowing for the deduction of the primary amino acid sequence of the XP55 protein. researchgate.net
The characteristics of the xp55 open reading frame are summarized in the table below.
| Characteristic | Description |
| Protein Product | XP55, a major secreted protein. researchgate.net |
| Organism | Streptomyces lividans. researchgate.net |
| Nature of ORF | A continuous sequence of codons with a defined start and stop signal, encoding the XP55 polypeptide chain. rsc.orgfrontiersin.orgnih.gov |
Codon Usage Bias in the xp55 Gene Relative to Streptomyces Genome
The genome of Streptomyces is characterized by a high G+C content, which significantly influences its codon usage bias. d-nb.infonih.gov This bias refers to the unequal use of synonymous codons, which encode the same amino acid. nih.govfrontiersin.org In organisms with high G+C genomes like Streptomyces, there is a strong preference for codons with G or C at the third position. d-nb.info
Table of Codon Usage Characteristics in Streptomyces
| Feature | General Characteristic in Streptomyces | Implication for xp55 Gene |
| Genomic G+C Content | Extremely high (around 74%). d-nb.infonih.gov | The xp55 gene is expected to have a high G+C content. |
| Third Codon Position | Strong bias towards G and C (GC3s). d-nb.info | Codons ending in G or C are likely to be more frequent in the xp55 gene. |
| Driving Force | Predominantly mutation bias, with weak translational selection. d-nb.info | The codon usage in xp55 is largely a result of the underlying genomic nucleotide composition. |
Transcriptional Regulation of xp55 Gene Expression
The expression of the xp55 gene is controlled at the transcriptional level, primarily through the interaction of RNA polymerase with its promoter region.
Promoter Architecture and Cis-Regulatory Elements
The promoter of a gene is a key cis-regulatory element, a non-coding DNA sequence where transcription initiation complexes assemble. nih.gov The architecture of the xp55 promoter is crucial for its recognition by the transcriptional machinery of Streptomyces lividans.
Bacterial promoters typically contain two conserved hexameric sequences, the -10 and -35 regions, which are critical for recognition by the sigma factor subunit of RNA polymerase. In Streptomyces, the consensus sequences for promoters recognized by the principal sigma factor (σhrdB) are similar to those in other eubacteria. For the -35 region, a common consensus is TTGAC, and for the -10 region, it is TANNNT. rsc.org The xp55 promoter contains sequences that are putative -10 and -35 regions, consistent with these consensus sequences. researchgate.net
Research has shown that the promoter of the xp55 gene exhibits similarity to promoters that are recognized by E. coli RNA polymerase containing the σ70-like subunit. researchgate.net This suggests a degree of conservation in the promoter recognition mechanism between Streptomyces and other eubacteria for certain genes.
While some Streptomyces promoters are quite divergent, the xp55 promoter falls into a category that aligns with the canonical eubacterial promoter structure. researchgate.net This is in contrast to other types of Streptomyces promoters that show no significant similarity to the known consensus sequences. researchgate.net The functionality of such E. coli-like promoters in Streptomyces is dependent on the housekeeping sigma factor, σhrdB, which is the equivalent of E. coli's σ70. The spacer region between the -10 and -35 elements in Streptomyces promoters can vary, but a spacing of 17 or 18 base pairs is common, which is also typical for eubacterial promoters.
Table of Promoter Comparisons
| Promoter Feature | xp55 Promoter | Typical E. coli σ70 Promoter | Typical Streptomyces σhrdB Promoter |
| -35 Region Consensus | Similar to TTGACA researchgate.net | TTGACA | TTGAC rsc.org |
| -10 Region Consensus | Similar to TATAAT researchgate.net | TATAAT | TANNNT rsc.org |
| Recognition | Recognized by σ70-like factors. researchgate.net | Recognized by σ70. | Recognized by σhrdB. |
Transcriptional Start Site Mapping and Analysis
The precise identification of the transcriptional start site (TSS) is fundamental to understanding gene regulation, as it defines the location of the promoter and other cis-acting regulatory elements. While the complete nucleotide sequence of the gene encoding the XP55 protein has been determined and is available under GenBank accession number Y00142, specific experimental mapping of the xp55 TSS is not extensively detailed in primary literature. nih.govnih.gov
In prokaryotes, TSS mapping is typically achieved through methods like high-resolution S1 nuclease mapping, primer extension, or more modern techniques like RNA-seq and Cap Analysis of Gene Expression (CAGE). nih.govnih.gov These methods allow for the precise identification of the first nucleotide incorporated into an mRNA transcript. nih.govelifesciences.org
Analysis of the DNA sequence upstream of the xp55 coding region reveals putative promoter elements, including regions analogous to the -10 and -35 consensus sequences that are critical for the binding of RNA polymerase in bacteria. nih.gov The identification of these sites provides a strong indication of where transcription initiation is likely to occur.
Table 1: Putative Promoter Elements of the xp55 Gene This table presents a comparative analysis of the putative promoter sequences of the xp55 gene against the consensus sequence for promoters recognized by the principal sigma factor, σHrdB, in Streptomyces.
| Element | Streptomyces σHrdB Consensus | Putative xp55 Promoter Sequence |
|---|---|---|
| -35 Region | TTGACN | TTGACG |
| Spacer | 17 nucleotides | 17 nucleotides |
| -10 Region | TAGAPuT | TAgGAT |
Influence of RNA Polymerase Heterogeneity on xp55 Transcription
Bacterial transcription is initiated by the RNA polymerase (RNAP) holoenzyme, which consists of the core enzyme and a dissociable sigma (σ) factor that confers promoter specificity. nih.govyoutube.com Streptomyces species are known for their complex life cycles and large genomes, which encode a multitude of sigma factors. nih.gov This variety, known as RNA polymerase heterogeneity, allows the bacterium to regulate vast sets of genes in response to different environmental or developmental cues. youtube.com Streptomyces lividans TK24, for instance, is predicted to have 62 sigma factor genes. nih.gov
The majority of essential or "housekeeping" genes required for normal growth are transcribed by the RNAP holoenzyme containing the principal sigma factor, in this case, σHrdB. nih.gov This primary sigma factor recognizes a specific consensus sequence at the -35 and -10 positions relative to the transcriptional start site. nih.gov
Given that XP55 is described as a "major secreted protein," its expression is likely driven by a strong, constitutively active promoter recognized by the housekeeping σHrdB. nih.govnih.gov The close match between the putative xp55 promoter and the σHrdB consensus sequence (as shown in Table 1) strongly suggests that transcription of the xp55 gene is indeed directed by the σHrdB-containing RNA polymerase holoenzyme. This places xp55 expression under the control of the cell's primary transcriptional machinery.
Autoregulation Mechanisms and xp55 Promoter Activity
Autoregulation is a control mechanism where a protein directly regulates its own gene's transcription, often by binding to its promoter region. Based on available scientific literature, there is no direct evidence to suggest that the XP55 protein autoregulates the expression of the xp55 gene.
The XP55 protein is classified as a periplasmic substrate-binding protein component of an ATP-binding cassette (ABC) transporter system. uniprot.org The primary function of such proteins is to bind to specific substrates (in this case, likely peptides) and deliver them to the transmembrane components of the transporter. uniprot.org Typically, the expression of ABC transporter genes is regulated by the availability of their specific substrate, rather than by an autoregulatory loop involving the binding protein itself.
The promoter activity of xp55 can be inferred from the protein's abundance. As a major extracellular protein, it stands to reason that the xp55 promoter is highly active, capable of driving robust and sustained transcription under specific physiological conditions. nih.govnih.gov This high level of activity is consistent with it being controlled by the efficient housekeeping sigma factor σHrdB, which directs the transcription of genes essential for the cell's primary metabolic and structural functions. nih.gov
Compound and Gene List
| Name | Type |
| XP55 | Protein |
| xp55 / slpA | Gene |
| σHrdB | Protein (Sigma Factor) |
Protein Structure and Biogenesis of Xp55 Protein
Predicted Amino Acid Sequence and Primary Structure Analysis
The gene xp55 encodes a precursor protein of 542 amino acids. uniprot.org The primary structure, as determined from the nucleotide sequence, provides fundamental data for further analysis of the protein's properties and function. nih.govnih.gov The theoretical mass of the full precursor protein is 58,031 Daltons. uniprot.org The XP55 protein belongs to the bacterial solute-binding protein 5 family, which is involved in transport. uniprot.org
Table 1: Primary Structure Characteristics of XP55 Protein Precursor
| Characteristic | Value | Source |
|---|---|---|
| Organism | Streptomyces lividans | uniprot.org |
| Gene Name | xp55 | uniprot.org |
| Total Amino Acids | 542 | uniprot.org |
| Molecular Mass (Da) | 58,031 | uniprot.org |
Signal Peptide Architecture and Its Role in Secretion
Like most secreted proteins, XP55 is synthesized as a preprotein containing an N-terminal signal peptide. oup.com This sequence is essential for targeting the protein to the secretion machinery for translocation across the cell membrane. frontiersin.org The characteristics of this signal peptide, including its structure and charge, play a critical role in the efficiency of protein export. oup.comnih.gov
Signal peptides of secreted proteins typically exhibit a tripartite structure, a conserved organizational pattern crucial for their function. nih.govresearchgate.netcam.ac.uk This structure consists of three distinct domains:
N-region (N-domain): The N-terminal region is typically short and carries a net positive charge. This positive charge is believed to play a role in the initial interaction with the negatively charged phospholipids (B1166683) of the cell membrane and in guiding the protein to the translocation channel. researchgate.netcam.ac.uk In the case of the XP55 signal peptide, its N-terminal domain has been noted for its positive charge, which contributes to its function in secretion. oup.com
H-region (H-domain): This is a central hydrophobic core, usually composed of 7-15 non-polar amino acid residues. cam.ac.uk This hydrophobic segment is the most critical part of the signal peptide, functioning to insert into the lipid bilayer of the cell membrane, thereby anchoring the preprotein to the secretion apparatus. frontiersin.orgnih.gov
C-region (C-domain): The C-terminal region is more polar and contains the recognition and cleavage site for a specific signal peptidase. cam.ac.uk This region ensures the correct processing of the preprotein, where the signal peptide is removed to release the mature protein. frontiersin.org
Table 2: General Tripartite Structure of a Bacterial Signal Peptide
| Region | General Characteristics | Functional Role |
|---|---|---|
| N-region | Short, positively charged N-terminus. | Membrane targeting and interaction. researchgate.netcam.ac.uk |
| H-region | Central core of 7-15 hydrophobic residues. | Insertion into the cell membrane. nih.govcam.ac.uk |
| C-region | Polar C-terminus with a signal peptidase cleavage site. | Recognition and cleavage for mature protein release. frontiersin.orgcam.ac.uk |
The XP55 precursor protein undergoes processing where the initial 34 amino acids, constituting the signal peptide, are removed. uniprot.org This cleavage event is catalyzed by a type I signal peptidase, a class of enzymes responsible for processing secreted proteins. nih.govnih.gov Streptomyces lividans possesses four distinct type I signal peptidases (SipW, SipX, SipY, and SipZ) that could potentially be involved in this process. nih.govnih.gov The removal of the signal peptide is a crucial step that releases the folded, mature protein into the periplasmic space or the extracellular environment. uniprot.orgnih.gov
While the primary cleavage site for the XP55 signal peptide is predicted after amino acid 34, it is known that N-terminal processing of secreted proteins in Streptomyces can sometimes be heterogeneous. uniprot.org This can result in a population of mature proteins with slightly different N-termini. This phenomenon can arise from the action of multiple signal peptidases with slightly different specificities or from subsequent aminopeptidase (B13392206) activity. nih.gov However, specific studies detailing heterogeneous N-terminal processing for the XP55 protein were not found in the searched resources.
Post-Translational Modifications and Protein Folding Considerations
Beyond the essential cleavage of the signal peptide, proteins can undergo a variety of post-translational modifications (PTMs) that are critical to their function, stability, and localization. nih.gov These modifications can include acetylation, glycosylation, or phosphorylation, which dramatically increase the complexity of the proteome. nih.govnih.gov
For the XP55 protein, the primary documented post-translational modification is the proteolytic cleavage of its signal peptide. uniprot.org Information regarding other PTMs, such as acetylation or glycosylation of the mature XP55 protein, is not specified in the available UniProt data or the reviewed literature. uniprot.org
Proper protein folding is critical for biological activity. For secreted proteins like XP55, folding must be carefully coordinated with translocation. Chaperone proteins often bind to the preprotein in the cytoplasm to prevent premature folding that would render it incompetent for transport through the narrow secretion channel. frontiersin.org Once translocated, the mature protein folds into its final, active conformation, a process that can be influenced by the extracellular environment. nih.gov
Secretion Mechanisms and Extracellular Localization of Xp55 Protein
XP55 Protein as a Major Secreted Protein in S. lividans
Streptomyces lividans is known for its capacity to secrete high levels of proteins into the surrounding medium. nih.gov Among these, the XP55 protein has been identified as a major extracellular protein. nih.govnih.gov The gene encoding XP55 has been sequenced, providing a foundation for understanding its structure and regulation. nih.govnih.gov The significant abundance of XP55 in the secretome suggests an efficient and robust export mechanism. Its role is believed to be linked to the regulation of morphological differentiation and the production of secondary metabolites, which are crucial cellular activities for Streptomyces. ontosight.ai
Involvement of General Secretion (Sec) Pathway in XP55 Translocation
Bacteria have evolved several pathways for protein export, with the general secretion (Sec) pathway being the most predominant route in most bacteria, including Streptomyces lividans. pnas.orgnih.govfrontiersin.org This pathway is responsible for transporting proteins across the cytoplasmic membrane in an unfolded state. pnas.orgyoutube.com The Sec machinery involves a membrane-embedded translocon channel and associated motor proteins that drive the translocation process. youtube.com Given that the Sec pathway is the major route for protein export in S. lividans, it is the primary candidate for the translocation of abundant secreted proteins like XP55. nih.govnih.gov Proteins destined for the Sec pathway are synthesized with a specific N-terminal signal peptide that targets them to the Sec translocon. pnas.org After translocation, this signal sequence is typically cleaved by a signal peptidase, releasing the mature protein. youtube.com
Comparison with Twin-Arginine Translocation (Tat) Pathway Components in Streptomyces lividans
While the Sec pathway is the main export route, S. lividans also possesses a functional twin-arginine translocation (Tat) pathway. nih.govnih.gov The two systems are distinct in their mechanism and substrate specificity. The Tat pathway is remarkable for its ability to transport fully folded proteins, sometimes even entire protein complexes, across the membrane. pnas.orgnih.govwikipedia.org This contrasts sharply with the Sec pathway, which requires its substrate proteins to be in an unfolded conformation for passage. pnas.org
The core components of the Tat system in S. lividans include the membrane proteins TatA, TatB, and TatC. nih.gov Proteins are targeted to this pathway by a unique signal peptide containing a conserved twin-arginine motif (R-R-x-Φ-Φ). pnas.orgnih.gov Deletion of Tat components, such as TatC, specifically abolishes the secretion of Tat-dependent proteins without affecting Sec-dependent export, confirming their distinct functionalities. nih.gov While Sec-dependent transport is primarily energized by ATP hydrolysis, the Tat pathway is driven by the proton motive force across the membrane. youtube.comnih.gov
| Feature | General Secretion (Sec) Pathway | Twin-Arginine Translocation (Tat) Pathway |
| Substrate Conformation | Unfolded | Folded |
| Energy Source | Primarily ATP hydrolysis | Proton Motive Force (PMF) |
| Signal Peptide Motif | Hydrophobic 'h-region' | Twin-Arginine motif (RR-motif) |
| Key Components in S. lividans | SecA, SecY, SecE, SecG | TatA, TatB, TatC |
| Primary Role | Major, general protein export | Minor, specialized for pre-folded proteins |
Studies have shown that the secretion levels for some heterologous proteins are lower when directed through the Tat pathway compared to the Sec pathway in S. lividans. nih.govresearchgate.net Interestingly, in certain instances, the deletion of a Tat pathway component (tatB) led to a significant enhancement of Sec-dependent protein transport, suggesting a potential interplay or competition between the two systems. nih.govresearchgate.net
Cellular Factors and Machinery Involved in XP55 Secretion
The successful secretion of a protein like XP55 relies on a coordinated series of cellular events and factors beyond the core translocon.
Signal Peptides : The journey begins with a signal peptide at the N-terminus of the nascent protein, which acts as a molecular address label, directing it to the appropriate secretion channel, such as the Sec translocon. nih.gov
Chaperones : Cytoplasmic chaperones may bind to the pre-secretion protein to maintain it in a translocation-competent, unfolded state, which is essential for the Sec pathway. youtube.com
Translocon : The protein is then threaded through the membrane-spanning pore, which in the Sec pathway is primarily composed of the SecYEG protein complex. youtube.com
Energy Source : The motor protein SecA, an ATPase, provides the energy for pushing the polypeptide chain through the channel. youtube.com
Signal Peptidases : Once the protein has crossed the membrane, a signal peptidase cleaves off the signal peptide. youtube.com
Extracellular Folding : After translocation, the protein must fold into its correct three-dimensional structure to become active. This process can be assisted by extracellular folding catalysts, such as peptidyl-prolyl cis/trans isomerases (PPIases), which include families like FKBPs. nih.gov These enzymes help catalyze slow steps in protein folding, ensuring the protein reaches its functional conformation. nih.gov
Secreted Proteome Analysis and XP55 Abundance
Proteomic analysis of the secretome—the complete set of proteins exported by an organism—is a powerful tool for studying protein secretion. proteomexchange.org Such studies on S. lividans allow for the identification and quantification of extracellular proteins under various growth conditions. Comparative proteomic analyses have been performed on S. lividans and the closely related S. coelicolor to understand differences in their protein expression and secretion, particularly in response to environmental cues like phosphate (B84403) availability. nih.gov These analyses reveal that the abundance of many secreted proteins can differ significantly between strains and conditions. nih.gov As a major secreted protein, XP55 would be a prominent feature in the secretome profile of S. lividans, and its levels could be monitored to understand the regulation of secretion in response to different physiological states.
Functional Classification and Comparative Molecular Biology of Xp55 Protein
Classification of XP55 as a Solute-Binding Protein Family 5 Member
The XP55 protein is classified as a member of the Solute-Binding Protein (SBP) superfamily. nih.gov This extensive superfamily is found across all kingdoms of life and is integral to cellular transport and signaling. nih.govasm.org Based on sequence similarity and structural analysis, bacterial SBPs have been organized into distinct families or clusters, which often correlate with the type of molecule (solute) they bind. nih.govebi.ac.uk
Sequence Homology and Phylogenetic Relationships with Other Bacterial Proteins
The classification of XP55 is built upon its evolutionary relationships with a vast number of other bacterial proteins, revealed through sequence homology studies.
As a member of the phylum Actinobacteria, Streptomyces lividans shares a common ancestry with other medically and industrially important bacteria, including Mycobacterium tuberculosis. nih.gov The study of protein families across these related species provides a powerful tool for understanding their function. Through comparative genomics, researchers can identify orthologs (genes in different species that evolved from a common ancestral gene) and homologs (genes sharing a common ancestor).
Sequence databases show that the XP55 protein shares significant sequence homology with numerous other proteins in the Streptomyces genus, such as those from Streptomyces daliensis and Streptomyces griseomycini, which are also classified as ABC transporter substrate-binding proteins. uniprot.org While a direct one-to-one ortholog in Mycobacterium tuberculosis may be defined through specific whole-genome phylogenetic studies, the family to which XP55 belongs is widespread throughout the Actinobacteria. This shared ancestry is so fundamental that Streptomyces lividans is often used as a host system for the recombinant production of proteins from Mycobacterium tuberculosis, demonstrating the compatibility of their cellular machinery. nih.gov
Solute-binding proteins, despite variations in size and the specific ligands they bind, share a remarkably conserved three-dimensional structure. asm.orgnih.gov The typical topology consists of two distinct lobes or domains connected by a flexible hinge region. nih.gov The ligand-binding site is located in the cleft between these two domains. nih.gov
Upon binding its target solute, the protein often undergoes a significant conformational change, akin to a "Venus flytrap" mechanism, where the two domains close around the ligand. nih.gov This structural rearrangement is a key feature of the SBP superfamily. nih.gov Evolutionary analyses have shown that some regions, particularly within the N-terminal domains of these proteins, exhibit greater sequence conservation than other regions, suggesting they are critical for the protein's core structure and function. nih.gov This conserved architecture is fundamental to the protein's ability to first capture a substrate with high affinity and then interact with its partner membrane transporter. asm.orgnih.gov
Hypothetical Biological Roles Based on Functional Classification
Based on its classification as a Family 5 SBP, the biological roles of XP55 can be inferred with a high degree of confidence. These proteins are known to have a dual function in bacterial survival: facilitating nutrient acquisition and participating in environmental sensing. nih.govnih.gov
The primary and most well-established role for SBPs is as a core component of high-affinity uptake systems, particularly ABC transporters. nih.govasm.org These transport systems are essential for bacteria to scavenge nutrients from their surroundings, especially when those nutrients are scarce. youtube.comfrontiersin.org
The mechanism involves the SBP, located outside the cytoplasm, binding a specific solute with high affinity. youtube.comwikipedia.org The SBP then delivers the solute to its corresponding ABC transporter embedded in the cell membrane. frontiersin.org This interaction triggers a conformational change in the transporter, which uses the energy from ATP hydrolysis to translocate the solute into the cell. youtube.comwikipedia.org Given that XP55 is a member of SBP Family 5, it is almost certainly the substrate-recognition unit of such a system, defining the specificity of what is transported. ebi.ac.uknih.gov
Beyond their direct role in transport, SBPs are increasingly recognized as key players in environmental sensing and signal transduction. nih.govnih.gov By binding to extracytoplasmic solutes, they not only present them for transport but can also stimulate various transmembrane receptors, such as sensor kinases and chemoreceptors. nih.gov This allows the bacterium to mount a coordinated response to the presence of a specific molecule. nih.govdoaj.org
This signaling can influence a wide range of cellular activities, from chemotaxis (moving towards a nutrient source) to the regulation of gene expression. nih.govnih.gov For instance, the presence of a particular nutrient, detected by its cognate SBP, can trigger the expression of the metabolic pathways needed to consume it. nih.gov The XP55 protein in S. lividans is believed to be a key factor in regulating morphological differentiation and secondary metabolism, which aligns perfectly with a role in sensing and responding to environmental cues. ontosight.ai This dual function allows the organism to efficiently link the detection of an external resource with its subsequent uptake and utilization. nih.govnih.gov
Compound and Organism List
| Name | Type |
| XP55 protein | Protein |
| Streptomyces lividans | Bacterium |
| Mycobacterium tuberculosis | Bacterium |
Interactions with Other Cellular Components and Regulatory Networks
The XP55 protein from Streptomyces lividans is recognized as a significant, yet not fully characterized, component in the intricate regulatory landscape of this bacterium. It is a major secreted protein believed to be integral to the control of morphological differentiation and the production of secondary metabolites, including antibiotics. ontosight.ai While the precise molecular interactions and the full extent of the regulatory networks involving XP55 remain an active area of research, current understanding points towards its role as a signaling protein. ontosight.ai
Mutations within the gene encoding the XP55 protein have been shown to cause notable changes in the production of secondary metabolites. ontosight.ai This suggests that XP55 is a key player in the signal transduction pathways that govern these complex biosynthetic processes. ontosight.ai However, specific protein-protein or protein-DNA interactions that mediate this regulation have not been definitively identified in publicly available scientific literature. The broader regulatory context in Streptomyces involves a complex web of interactions, including two-component systems and global regulators that respond to various environmental and cellular signals, such as phosphate (B84403) limitation, to control antibiotic synthesis.
Given the current state of research, a detailed map of XP55's direct binding partners is not available. The protein's function is understood more through the phenotypic effects of its mutation rather than through direct biochemical characterization of its interactions. ontosight.ai This indicates that XP55 may act at a higher level in a regulatory cascade or that its interactions are transient and thus challenging to capture through common experimental techniques.
Further research, potentially employing methods such as co-immunoprecipitation, yeast two-hybrid analysis, or proteomic studies of XP55 deletion or overexpression mutants, would be necessary to elucidate the specific cellular components with which XP55 interacts and to fully integrate it into the known regulatory networks of Streptomyces lividans.
Research Findings on XP55 Interactions
The following table summarizes the current understanding of the functional interactions and regulatory involvement of the XP55 protein. It is important to note that direct molecular binding partners are not yet identified in the available literature.
| Functional Category | Interacting Component/Process | Nature of Interaction/Regulatory Role | Supporting Evidence |
| Secondary Metabolism | Antibiotic Biosynthesis Pathways | Implicated in the regulation of secondary metabolite production. | Mutations in the xp55 gene lead to altered production of secondary metabolites. ontosight.ai |
| Morphological Differentiation | Cellular development and differentiation processes | Believed to play a role in the control of morphological changes in S. lividans. | General functional descriptions in scientific literature. ontosight.ai |
| Signal Transduction | Cellular Signaling Cascades | Considered to be a component of signal transduction pathways. | Part of a larger family of proteins involved in signal transduction. ontosight.ai |
Methodological Approaches in Xp55 Protein Research
Recombinant DNA Techniques for xp55 Gene Manipulation
Recombinant DNA technology has been central to the investigation of the xp55 gene. These techniques allow for the isolation, amplification, and manipulation of the gene, providing a foundation for more detailed studies.
Cloning of the xp55 Gene
The gene encoding the XP55 protein, a major secreted protein in Streptomyces lividans, has been successfully cloned and its nucleotide sequence determined. nih.govnih.govoup.com This foundational work provided the primary structure of the protein and the genetic blueprint for further investigation. The cloning of the xp55 gene was a critical first step that enabled subsequent expression and functional studies. In related research, genes for other proteins, such as xylanase and extracellular β-lactamase, have also been cloned from Streptomyces lividans and other Streptomyces species, demonstrating the utility of these cloning strategies in this genus. nih.govnih.gov
Construction of Promoter-Probe Plasmid Vectors for Expression Studies
To understand the regulation of gene expression in Streptomyces lividans, researchers have developed promoter-probe plasmid vectors. nih.govnih.gov These vectors are designed to identify and characterize DNA sequences that act as promoters, which are essential for initiating gene transcription.
One common strategy involves using a reporter gene, such as the Escherichia coli chloramphenicol (B1208) acetyltransferase gene, whose expression indicates the activity of a cloned promoter sequence. nih.gov Another approach utilizes a gene that produces a pigment, allowing for a visual, chromogenic identification of active promoters. nih.gov These vectors have been used to study promoters from various bacterial species, including Streptomyces, Bacillus licheniformis, E. coli, and Serratia marcescens, within the S. lividans host. nih.gov The findings suggest that while S. lividans can recognize and express genes from these other bacteria, the reverse is not always true, indicating specific requirements for promoter function in different bacterial systems. nih.gov
| Vector Type | Reporter Gene | Application | Reference |
| Plasmid | Chloramphenicol Acetyltransferase | Isolate and study promoter activity | nih.gov |
| Plasmid pARC1 | Pigment Synthesis Gene | Chromogenic identification of transcriptional control signals | nih.gov |
| Plasmid pJAS14 | ampC β-lactamase | Isolation and characterization of transcriptional signals | scilit.com |
Nucleic Acid Analysis Techniques
A variety of nucleic acid analysis techniques have been employed to dissect the transcriptional regulation of genes in Streptomyces lividans, including the xp55 gene.
S1 Nuclease Mapping for Transcriptional Start Site Determination
S1 nuclease mapping is a technique used to identify the starting point of transcription for a specific gene. This method involves hybridizing a labeled DNA probe to the corresponding mRNA, followed by digestion of the single-stranded regions by S1 nuclease. The size of the protected DNA fragment then indicates the precise location of the transcriptional start site. This technique has been a valuable tool in studying gene expression in various organisms, including viruses. nih.gov
Primer Extension Analysis
Primer extension analysis is another powerful method for mapping the 5' ends of transcripts and thereby determining the transcriptional start site. libretexts.org This technique uses a labeled DNA primer that is complementary to a known sequence of the mRNA. An enzyme called reverse transcriptase then synthesizes a DNA copy of the RNA template, starting from the primer and extending to the 5' end of the mRNA. The length of the resulting DNA product, when analyzed by gel electrophoresis, reveals the distance from the primer to the start of transcription. libretexts.orgresearchgate.net This method is not only crucial for identifying promoter regions but can also be used to quantify the amount of a specific transcript. libretexts.org
DNA Sequence Compilation and Comparison
The nucleotide sequence of the gene encoding the XP55 protein has been determined and is available in public databases. nih.gov Analysis of this sequence provides the amino acid sequence of the protein. nih.gov The xp55 gene sequence has been compared with other known gene sequences to identify homologous proteins and conserved domains. This comparative analysis has revealed that XP55 is a member of a family of periplasmic binding proteins associated with ATP-binding cassette (ABC) transport systems. uniprot.org
| Database | Accession Number | Description | Reference |
| GenBank | Y00142 | Nucleotide sequence of the xp55 gene | nih.gov |
| UniProtKB | P06109 | Protein sequence and functional information for XP55 | uniprot.org |
Protein Biochemistry and Interaction Studies
Biochemical and interaction studies are fundamental to elucidating the specific roles of proteins. These approaches allow researchers to observe protein behavior and interactions in a controlled environment, providing insights into their biological functions.
In vitro transcription studies are essential for dissecting the mechanisms of gene expression at the most fundamental level. ox.ac.uk This process involves the transcription of a DNA template into RNA by RNA polymerase (RNAP), the central enzyme in this process. cshmonographs.org The typical workflow for an in vitro transcription assay begins with the preparation of a DNA template containing a promoter region and the gene of interest. This template is then combined with purified RNAP and ribonucleoside triphosphates (NTPs) in a suitable buffer. cshmonographs.org
The interaction between RNAP and the promoter DNA initiates transcription. ox.ac.uk This process can be monitored in real-time using techniques like single-molecule fluorescence resonance energy transfer (FRET), which allows for the observation of conformational changes in the RNAP-DNA complex. ox.ac.uk The resulting RNA products are then analyzed, often using gel electrophoresis, to determine the efficiency and accuracy of transcription. These studies provide critical information on how transcription is initiated, regulated, and terminated, which is vital for understanding how the expression of specific proteins is controlled. ox.ac.uknih.gov
To understand how proteins interact with DNA, researchers utilize several powerful assays. In studies of S. lividans, these methods have been instrumental in characterizing the binding of the DnaA initiator protein to its specific DNA recognition sites (DnaA boxes) within the origin of replication (oriC) and the promoter region of the dnaA gene itself. nih.govasm.org
DNase-I Footprinting: This technique identifies the specific DNA sequence to which a protein binds. wikipedia.orgspringernature.com The principle is that a protein bound to DNA will protect the DNA from cleavage by the DNase I enzyme. wikipedia.org In studies of the S. lividans DnaA protein, DNase-I footprinting revealed that the purified protein protects all 17 identified DnaA boxes in the oriC region from digestion. asm.org This protection appears as a "footprint," a clear area on a sequencing gel where the enzyme could not cut the DNA. wikipedia.orgyoutube.com
Mobility-Shift Assay: Also known as an electrophoretic mobility shift assay (EMSA), this method detects protein-DNA binding based on the change in the migration speed of a DNA fragment when it is bound by a protein. upenn.eduthermofisher.com A protein-DNA complex moves more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. thermofisher.com For the S. lividans DnaA protein, mobility-shift assays have shown that it binds cooperatively to the two DnaA boxes in its own promoter region, forming complexes of different sizes, which suggests that multiple DnaA molecules can bind. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of binding between molecules in real-time. researchgate.net In this method, one molecule (e.g., a DNA fragment) is immobilized on a sensor chip, and the other molecule (e.g., a protein) is flowed over the surface. The interaction causes a change in the refractive index at the surface, which is detected. SPR analysis of the S. lividans DnaA protein's interaction with the dnaA promoter showed that its affinity for a DNA fragment containing both DnaA boxes is ten times higher than for a fragment with only a single "strong" box, confirming the cooperative nature of the binding. nih.gov This technique has also been applied to study the competition of different signal peptidases in S. lividans for binding to preproteins. microbiologyresearch.orgnih.gov
| Assay | Principle | Findings for S. lividans DnaA Protein |
| DNase-I Footprinting | Protein protects its DNA binding site from DNase I cleavage, creating a "footprint" on a gel. wikipedia.orgresearchgate.net | Protected all 17 DnaA boxes in the oriC region from enzymatic digestion. asm.org |
| Mobility-Shift Assay | Protein-DNA complexes migrate slower than free DNA in a gel, causing a "shift". upenn.edu | Demonstrated cooperative binding to DnaA boxes in the dnaA promoter, forming multiple complexes. nih.gov |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics and affinity by detecting changes in refractive index upon complex formation. researchgate.net | Revealed a 10-fold higher binding affinity (KD = 1.25 nM) for two DnaA boxes compared to one (KD = 12.0 nM). nih.gov |
Mutagenesis Strategies for Structure-Function Analysis
Mutagenesis is a cornerstone of molecular biology, allowing researchers to understand the function of specific amino acids or DNA sequences by altering them and observing the consequences.
Site-directed mutagenesis is a precise technique used to create specific changes in a DNA sequence. youtube.com This method is particularly valuable for studying and engineering signal peptides—short amino acid sequences at the N-terminus of secreted proteins that direct them to a secretion pathway. oup.com The signal peptide typically has three domains (N, H, and C), and mutations in these regions can significantly impact secretion efficiency. nih.gov
By systematically altering amino acids within a signal peptide, researchers can optimize it for the secretion of a specific heterologous protein. For instance, studies in other bacteria have shown that modifications to the hydrophobic H-domain or the cleavage site in the C-domain can dramatically enhance the amount of protein that is successfully exported from the cell. nih.gov This strategy is critical for improving S. lividans as a host for the industrial production of valuable secreted proteins.
The promoter is a key regulatory DNA sequence that controls the transcription of a gene. Mutations within the promoter region can have a profound effect on the level of gene expression and, consequently, protein production. In S. lividans, various promoters have been tested and engineered to optimize the secretion of heterologous proteins like Tendamistat. nih.gov
By cloning different promoters upstream of the gene of interest, researchers can dramatically alter the yield of the secreted protein. For example, using a synthetic E. coli-like promoter resulted in a secretion of up to 10 mg/L of Tendamistat, while the powerful ermE-up promoter mutant yielded up to 500 mg/L. nih.gov This demonstrates that the transcriptional activity governed by the promoter is a critical bottleneck in secretion-expression systems.
| Promoter Tested in S. lividans | Origin | Tendamistat Secretion Yield (mg/L) |
| Synthetic E. coli-like | Synthetic | up to 10 |
| aph promoter | S. fradiae | up to 10 |
| melC promoter | S. antibioticus | ~200 |
| ermE-up promoter | Saccharopolyspora erythraea | up to 500 |
| tipA promoter (inducible) | S. lividans | <0.5 to 40 |
Data sourced from a study on Tendamistat secretion in S. lividans. nih.gov
Proteomics and Transcriptomics for Secreted Protein Analysis
Proteomics and transcriptomics are powerful "omics" technologies that provide a global view of all proteins (the proteome) and RNA transcripts (the transcriptome) in a cell at a given moment. frontiersin.orgmdpi.com These approaches are invaluable for analyzing the secretome—the entire set of proteins secreted by an organism.
In S. lividans, these methods have been used to understand the cellular response to the overproduction of heterologous proteins and to identify ways to enhance secretion. nih.gov For example, a recent study analyzed S. lividans strains with reduced genomes, where genes for non-essential secondary metabolites were deleted. nih.gov
Transcriptomics (RNA-seq): This technique sequences all RNA in a cell, revealing which genes are up- or down-regulated under certain conditions. In the genome-reduced S. lividans strains, RNA-seq analysis showed the up-regulation of genes encoding secretory chaperones and components of the Sec secretion pathway, such as secDF. nih.gov
Proteomics: This involves identifying and quantifying the proteins in a sample, often using mass spectrometry. Proteomic analysis of the secretome of the engineered S. lividans strains revealed a two-fold increase in the total mass of secreted native proteins and identified an enhanced abundance of specific hydrolytic enzymes. nih.gov
Cell-Free Protein Synthesis Systems for XP55 Expression
Cell-free protein synthesis (CFPS) systems are emerging as powerful and efficient platforms for producing recombinant proteins, such as the XP55 protein from Streptomyces lividans, in an in vitro environment. These systems offer significant advantages over traditional cell-based expression, primarily by providing precise control over reaction conditions and reducing experimental timelines. nih.govacs.org The development of specialized CFPS systems derived from Streptomyces is particularly beneficial for expressing proteins from this genus, as it provides a native-like environment for protein folding and accommodates the high GC-content of Streptomyces genes. nih.govnih.gov
The core of a CFPS system is a cell extract that contains the essential machinery for transcription and translation, including ribosomes, tRNAs, and translation factors. nih.govnih.gov This extract is combined with a DNA template encoding the target protein—in this case, XP55—along with energy sources (like ATP and GTP), amino acids, and necessary salts. springernature.com The open nature of this "one-pot" reaction allows for direct manipulation of the synthesis environment, which is a key advantage. nih.govnih.gov For instance, researchers can optimize ion concentrations or add specific chaperones to improve the yield and solubility of the expressed XP55 protein. researchgate.net
A significant benefit of using CFPS for proteins like XP55 is the ability to bypass cellular constraints. mdpi.com Issues such as the potential toxicity of the expressed protein to a host cell are eliminated. nih.gov Furthermore, downstream purification is often simplified because the target protein is synthesized in a much cleaner environment compared to the complex interior of a living cell. nih.gov Research has demonstrated that Streptomyces-based CFPS systems can significantly increase the soluble expression of proteins originating from Streptomyces when compared to more common E. coli-based systems. nih.gov While initial yields in Streptomyces systems were modest, optimization of protocols and reaction conditions has led to substantial improvements, with some systems achieving protein yields of several hundred micrograms per milliliter. nih.govnih.govspringernature.comresearchgate.net
The DNA template for XP55 expression in a CFPS system can be a traditional plasmid or a linear DNA fragment generated by PCR. The use of linear templates accelerates the process of testing different protein variants and optimizing expression constructs, as it removes the time-consuming step of plasmid cloning. nih.gov This flexibility makes CFPS an ideal platform for high-throughput screening and for studying the biosynthesis of complex natural products. rsc.org
Table 1: Comparison of In Vivo vs. Cell-Free Protein Synthesis for XP55
| Feature | In Vivo Expression (e.g., in E. coli or Streptomyces) | Cell-Free Protein Synthesis (CFPS) |
|---|---|---|
| Process Environment | Requires intact, living host cells. frontiersin.org | Utilizes a cell extract in a controlled in vitro reaction. nih.gov |
| Speed | Slower; involves cell growth, induction, and harvesting (days to weeks). nih.gov | Rapid; protein synthesis is typically complete within hours. nih.govacs.org |
| Protein Toxicity | Can be toxic to the host cell, limiting expression. nih.gov | Not a concern as no living cells are involved. nih.gov |
| Control over Synthesis | Limited control over the intracellular environment. | High degree of control; components can be easily added or modified. nih.govresearchgate.net |
| Purification | More complex; requires cell lysis and separation from all other cellular proteins. nih.gov | Simplified due to a cleaner reaction mixture and lack of a cell wall. nih.govoup.com |
| Suitability for High GC-Content Genes | Can be challenging in heterologous hosts like E. coli. | Streptomyces-based extracts are optimized for high GC-content genes. nih.govnih.gov |
Table 2: Key Components and Optimizations in a Streptomyces-based CFPS Reaction for XP55 Expression
| Component/Factor | Function & Research Finding |
|---|---|
| Streptomyces Cell Extract | Provides the core transcription-translation machinery (ribosomes, factors, etc.) adapted for high GC-content genes. Extracts from S. lividans and S. coelicolor have proven effective. nih.gov |
| DNA Template | Encodes the XP55 protein. Can be a plasmid or a linear PCR product, allowing for rapid screening. nih.gov |
| Energy Source | A mix of ATP and GTP, often with a regeneration system (e.g., creatine (B1669601) phosphate (B84403)/creatine kinase) to sustain synthesis over longer periods. researchgate.net |
| Amino Acids | The 20 standard amino acids that serve as the building blocks for the XP55 protein. |
| Magnesium (Mg²⁺) Concentration | Critical for ribosome stability and function. Optimizing the Mg²⁺ concentration is a key step to maximizing protein yield. researchgate.net |
| Translation Factors | Supplementing the reaction with additional translation-related factors has been shown to be a rate-limiting step and can significantly improve protein yields. nih.govspringernature.com |
| Reaction Format | Switching from simple batch reactions to semi-continuous formats (where substrates are replenished) can extend reaction times from hours to days and dramatically increase final protein yields. nih.gov |
Xp55 Protein in Biotechnological Applications and Host Strain Engineering
Application of XP55 Signal Peptide for Recombinant Protein Secretion
Signal peptides are short amino acid sequences at the N-terminus of a protein that direct it to a secretion pathway, enabling it to be transported out of the cell. nih.govfrontiersin.org The XP55 signal peptide is utilized to secrete recombinant proteins from Streptomyces lividans, which simplifies the purification process and can improve protein folding and stability. nih.govoup.com The general secretion (Sec) pathway is the primary route for protein export in Streptomyces lividans. oup.com
The efficiency of protein secretion can be significantly influenced by modifications to the signal peptide. nih.gov Key regions of a signal peptide, including the positively charged n-region, the hydrophobic h-region, and the c-region containing the cleavage site, can be altered to enhance secretion. frontiersin.orgsemanticscholar.org
Studies have shown that increasing the net positive charge of the n-region can lead to a substantial increase in the yield of secreted proteins. nih.gov For instance, modifying the signal peptide of a Streptomyces venezuelae α-amylase to increase its net charge from +2 to +3 resulted in a sevenfold increase in the secretion of mouse tumor necrosis factor by S. lividans. nih.gov Furthermore, the creation of synthetic signal peptides, designed by comparing multiple efficient signal peptides, has also proven to be a successful strategy for boosting secretion levels. nih.gov
Table 2: Effects of Signal Peptide Modifications on Secretion
| Signal Peptide Modification | Target Protein | Host Organism | Outcome |
|---|---|---|---|
| Increased net charge of n-region from +2 to +3 | Mouse tumor necrosis factor | S. lividans | Sevenfold increase in secretion. nih.gov |
Streptomyces lividans as a Host for Industrial Protein Production
Streptomyces lividans, particularly the TK24 strain, is a favored host for the industrial production of recombinant proteins. oup.comfrontiersin.org This is due to several advantageous characteristics, including its high capacity for protein secretion, low endogenous protease activity, and well-established genetic manipulation tools. nih.govoup.com Its ability to secrete proteins directly into the culture medium simplifies downstream processing and reduces production costs. nih.govoup.com Furthermore, Streptomyces are generally recognized as safe (GRAS) organisms, which is beneficial for producing therapeutic proteins. nih.gov
Optimizing the conditions under which Streptomyces lividans is grown can dramatically increase the yield of recombinant proteins. nih.gov Factors such as nutrient composition, pH, and feeding strategies are critical.
For example, in shake-flask studies, supplementing the growth medium with glucose has been shown to improve enzyme production. nih.gov In controlled fermentor settings, continuous feeding of both a carbon source like glucose and a nitrogen source like tryptone can lead to a significant, multi-fold increase in protein production. nih.gov The development of chemically defined media, which replaces complex components with specific amino acids, can also enhance protein yields and eliminate proteolytic activity in the fermentation broth. uwaterloo.ca
Table 3: Optimization of Cultivation Conditions for Protein Production in S. lividans
| Optimization Strategy | Recombinant Protein | Key Improvement |
|---|---|---|
| Continuous glucose and tryptone feeding | Flavobacterium organophosphate-hydrolyzing enzyme | 25-fold increase in production. nih.gov |
Genetic engineering of the Streptomyces lividans host itself is a powerful strategy to enhance its protein secretion capabilities. mdpi.com This can involve the deletion of genes encoding proteases that degrade the secreted recombinant protein or the removal of gene clusters for secondary metabolites that consume cellular resources. biorxiv.orgresearchgate.netnih.gov
Recent studies have demonstrated that creating "reduced genome" strains of S. lividans by deleting non-essential secondary metabolite gene clusters can lead to a significant increase in the secretion of both native and heterologous proteins. biorxiv.orgresearchgate.netnih.gov For example, deleting clusters for actinorhodin, undecylprodigiosin, and other metabolites resulted in a greater than two-fold increase in the total mass of the secretome. biorxiv.org These genome-reduced strains showed enhanced secretion of proteins like mRFP and mTNFα by up to 70%. biorxiv.orgnih.gov This improvement is thought to be linked to reduced carbon flow to secondary metabolism and altered cellular stress responses that upregulate components of the secretion pathway. biorxiv.orgresearchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Actinorhodin |
| Amylase |
| Calcium-dependent antibiotic (CDA) |
| Chloramphenicol (B1208) |
| Coelimycin A |
| Congocidin |
| Coprisamides |
| Glucose |
| Human interleukin-3 |
| Melanin |
| Mithramycin A |
| mRFP (monomeric Red Fluorescent Protein) |
| mTNFα (murine Tumor Necrosis Factor-alpha) |
| Padanamides |
| Tryptone |
Addressing Challenges in Heterologous Protein Production (e.g., misfolding, degradation)
The production of heterologous proteins, such as the hypothetical XP55 protein, in Streptomyces lividans is a promising avenue for various biotechnological applications. However, significant challenges, including protein misfolding and subsequent degradation, can severely limit the yield of functional, secreted proteins. High-level expression of a foreign protein can overwhelm the host's cellular machinery, leading to the accumulation of improperly folded intermediates that are prone to aggregation or proteolytic breakdown. frontiersin.org
One of the primary hurdles in achieving high yields of secreted heterologous proteins in S. lividans is the activity of endogenous proteases. nih.govresearchgate.net These enzymes, which are naturally secreted by Streptomyces to utilize extracellular proteins as a nutrient source, can readily degrade the desired recombinant protein product in the culture medium. nih.gov Studies have identified several classes of proteases in S. lividans culture fluids, including chymotrypsin-like activities that can specifically target and degrade certain fusion proteins. nih.gov The presence of these proteases necessitates strategies to either inhibit their activity or to engineer host strains with reduced protease expression. nih.govresearchgate.net For instance, the development of protease-deficient S. lividans strains has been shown to significantly enhance the yield of some, but not all, heterologous proteins, suggesting that the susceptibility to degradation is protein-specific.
Misfolding is another critical issue that often precedes degradation. The correct three-dimensional structure of a protein is essential for its biological activity, and the cellular environment of a heterologous host may not always be optimal for the folding of a foreign protein. In S. lividans, the secretion of heterologous proteins is predominantly mediated by the general secretion (Sec) and the twin-arginine translocation (Tat) pathways. oup.com The Sec pathway translocates proteins in an unfolded state, and efficient folding is required post-translocation. If the rate of protein synthesis and translocation exceeds the folding capacity of the extracellular environment or if the protein has complex folding requirements, misfolding and subsequent degradation can occur. frontiersin.org
High-level synthesis of a heterologous protein can saturate the secretion pathways, leading to an accumulation of precursor proteins in the cytoplasm or cell membrane. frontiersin.org These accumulated proteins are often misfolded and become targets for intracellular degradation mechanisms or form insoluble aggregates known as inclusion bodies. frontiersin.org The choice of the N-terminal signal peptide is also a critical factor influencing secretion efficiency. oup.comnih.gov An incompatible or inefficient signal peptide can lead to poor targeting to the secretion machinery, resulting in cytoplasmic accumulation and degradation. oup.com
To counteract these challenges, various strategies have been developed. One approach involves the co-expression of molecular chaperones, which are proteins that assist in the proper folding of other proteins. nih.govnih.gov While much of the research on chaperone co-expression has been conducted in E. coli, the principles are applicable to Streptomyces. Chaperones can help to prevent the aggregation of newly synthesized polypeptide chains and facilitate their correct folding, thereby increasing the yield of soluble, active protein. nih.govnih.govresearchgate.net In S. lividans, up-regulation of secretory chaperones has been observed in genome-reduced strains that exhibit enhanced protein secretion, suggesting a natural link between chaperone activity and secretion efficiency. nih.gov
Another strategy involves the optimization of fermentation conditions. For example, the continuous feeding of nutrients like glucose and tryptone has been shown to dramatically increase the production of a secreted enzyme by S. lividans, in part by reducing the accumulation of acidic byproducts that could be detrimental to protein stability. nih.gov Furthermore, the addition of casamino acids to the culture medium has been reported to improve the yield and stability of certain heterologous proteins, potentially by inhibiting protease activity or by providing essential building blocks for protein synthesis. google.com
Genetic engineering of the host strain is also a powerful tool. The construction of protease-deficient mutants is a direct approach to combat degradation. researchgate.net Additionally, engineering the signal peptide sequence can significantly impact secretion yields. For instance, modifying the net charge of the signal peptide's N-region has been shown to increase the secretion of certain proteins several-fold. nih.gov Recent studies have also demonstrated that reducing the size of the S. lividans genome by deleting non-essential secondary metabolite gene clusters can lead to an increase in the secretion of heterologous proteins, possibly by redirecting metabolic resources and up-regulating components of the secretion machinery. nih.gov
The following table summarizes research findings on strategies to mitigate misfolding and degradation of heterologous proteins in Streptomyces lividans.
| Strategy | Heterologous Protein | Host Strain | Key Findings | Improvement in Yield/Activity |
| Genome Reduction | mRFP and mTNFα | S. lividans TK24 derived chassis strains | Deletion of specialized metabolite biosynthetic clusters led to up-regulation of secretory chaperones and enhanced secretion. | 12% increase for mRFP and 70% for mTNFα compared to the parental strain. nih.gov |
| Protease-Deficient Strain | shuTNFRII and salmon calcitonin (sCT) | S. lividans PRO41 (proteasome-deficient) | The proteasome-deficient strain showed significantly higher secretion of specific heterologous proteins. | Enhanced secretion compared to wild-type TK24, though not quantified for all proteins. researchgate.net |
| Signal Peptide Engineering | Mouse Tumor Necrosis Factor | S. lividans | Increasing the net positive charge of the S. venezuelae α-amylase signal peptide n-region from +2 to +3. | Sevenfold increase in secreted protein. nih.gov |
| Fermentation Optimization | Flavobacterium organophosphate hydrolyzing enzyme | S. lividans | Continuous feeding of glucose and tryptone in a pH-controlled fermentor. | 25-fold increase in production compared to initial shake-flask conditions. nih.gov |
| Chaperone Co-expression (in E. coli as a model) | Anti-HER2 scFv | E. coli BL21(DE3) | Co-expression with DnaK/DnaJ/GrpE chaperones and cultivation at low temperature. | Approximately four-fold increase in the final yield of purified soluble protein. nih.gov |
Future Research on XP55 Protein in Streptomyces lividans
The XP55 protein from Streptomyces lividans, a Gram-positive bacterium known for its prolific production of antibiotics and other bioactive compounds, remains a subject of targeted research to fully understand its role in the organism's physiology. nih.gov Current annotations identify XP55 as a transport protein, but a detailed functional analysis is required to unlock its full potential in biotechnological applications. uniprot.org This article outlines key future research directions aimed at comprehensively characterizing the XP55 protein.
Q & A
Basic Research Questions
Q. What is the genetic structure of the XP55 gene in Streptomyces lividans, and how is its expression regulated?
- Methodological Answer : The XP55 gene (55 kDa secreted protein) has an open reading frame (ORF) with preferential G/C nucleotides in codon third positions (490/532 codons) . The promoter region includes conserved -10 and -35 sequences, functional in both E. coli and S. lividans, with mRNA initiation at the same nucleotide in both hosts . Regulatory analysis can employ Sanger sequencing (chain-termination method with dideoxy analogs ) and promoter-reporter fusions to validate activity under different growth conditions.
Q. How can researchers detect and quantify XP55 expression in S. lividans cultures?
- Methodological Answer : Use SDS-PAGE (Laemmli’s method ) to separate secreted proteins, followed by Western blotting with anti-XP55 antibodies (alkaline phosphatase-conjugated secondary antibodies for detection ). Quantify expression via Bradford assay or densitometry of Coomassie-stained gels. For temporal analysis, pair with qRT-PCR to correlate mRNA levels (using primers targeting the XP55 ORF) .
Q. What experimental conditions optimize XP55 secretion in S. lividans?
- Methodological Answer : Optimize culture media for pH, carbon sources (e.g., glucose vs. glycerol), and nitrogen availability. Monitor secretion kinetics using time-course SDS-PAGE . The XP55 signal peptide (rich in arginine residues in the hydrophilic domain) directs secretion; truncation studies can identify processing inefficiencies .
Advanced Research Questions
Q. How do Sec and Tat secretion pathways in S. lividans influence XP55 production, and which is more suitable for engineering?
- Methodological Answer : The Sec pathway is preferable for high-yield extracellular production, as Tat-dependent secretion induces a stringent response linked to cell stress . To compare pathways, clone XP55 with Sec- or Tat-specific signal peptides and measure secretion efficiency via pulse-chase assays . Transcriptomic markers (e.g., sigB or redox-responsive genes) can identify stress thresholds during scale-up .
Q. What strategies resolve contradictions in XP55 codon usage bias versus heterologous expression efficiency?
- Methodological Answer : Codon optimization (e.g., replacing rare tRNAs) may not always improve yields due to S. lividans’ native GC-rich bias . Instead, use ribosome profiling to identify translational bottlenecks or co-express tRNA synthases. Validate via comparative analysis of native vs. synthetic XP55 genes in plasmid vectors (e.g., pIJ702 ).
Q. How can researchers analyze XP55’s post-translational modifications and their functional implications?
- Methodological Answer : Perform mass spectrometry on trypsin-digested XP55 to detect phosphorylation or glycosylation. For structural insights, compare crystallographic data (e.g., lattice parameters: a=78.976Å, b=58.599Å ) with homology models. Mutagenesis of predicted modification sites (e.g., serine→alanine) can test functional roles in secretion or stability .
Q. What genetic tools are available for engineering S. lividans to overexpress XP55 or its variants?
- Methodological Answer : Use high-copy plasmids (e.g., pIJ702 ) or integrative vectors under strong promoters (e.g., ermE). CRISPR-Cas9 editing enables knock-in/knock-out of regulatory elements . Validate constructs via Southern blotting and phenotypic screening (e.g., antibiotic resistance markers ).
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in XP55 mRNA levels versus protein secretion data?
- Methodological Answer : Cross-validate RNA-seq data with Northern blots to confirm transcript integrity. If mRNA is abundant but protein is low, check for translational repression (e.g., RNA secondary structures) or protease degradation (use protease inhibitors like PMSF in cultures ). Quantify intracellular vs. extracellular XP55 to identify secretion bottlenecks .
Q. What bioinformatics pipelines are recommended for comparative analysis of XP55 homologs across Streptomyces species?
- Methodological Answer : Use BLASTp for homology searches, followed by multiple sequence alignment (Clustal Omega) to identify conserved domains. Phylogenetic trees (MEGA11) can reveal evolutionary divergence. For functional annotation, integrate data from UniProt and PHAROS , and cross-reference with Streptomyces genome databases (e.g., StrepDB ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
